2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester

Vue d'ensemble

Description

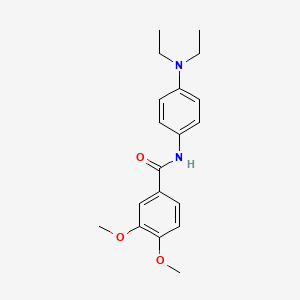

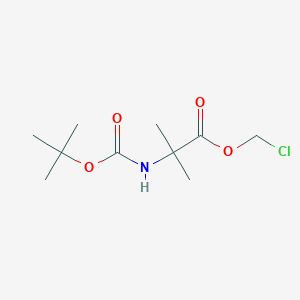

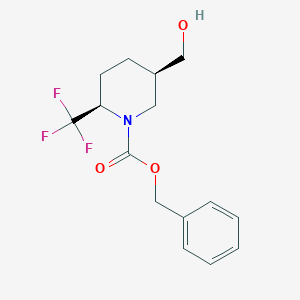

“2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester” is a chemical compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H18ClNO4 . This indicates that it contains 10 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Applications De Recherche Scientifique

Synthesis of Complex Molecules

This compound serves as a versatile starting material for the synthesis of a wide range of complex molecules. For example, it is used in the synthesis of cyclic depsipeptides such as Lyngbyabellin A, which exhibit moderate cytotoxicity against specific cancer cell lines. The process involves condensation, protection, cyclodehydration, and aromatization steps, highlighting its utility in constructing biologically active compounds (Xiao Ji Wang et al., 2013).

Structural Studies and Conformation Analysis

Conformational analysis of derivatives of 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester, such as tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, has been conducted using single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the molecular structure and behavior in different phases, which is crucial for designing molecules with desired physical and chemical properties (K. Ejsmont et al., 2007).

Development of Peptidomimetics and Dipeptide Mimetics

The compound has been utilized in the synthesis of peptidomimetics, such as conformationally restricted dipeptidomimetics for caspase-1 inhibitors. These mimetics are important in medicinal chemistry for developing new therapeutic agents with improved specificity and efficacy. The synthesis demonstrates the compound's role in creating biologically relevant structures that can modulate protein-protein interactions (D. Lauffer & M. D. Mullican, 2002).

Chiral Synthesis and Enantioselectivity

It also plays a critical role in chiral synthesis, where its derivatives are used to develop enantiopure compounds. These activities underscore the importance of this compound in asymmetric synthesis, which is fundamental in producing pharmaceuticals with the desired activity and minimal side effects. For instance, the synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate demonstrates its utility in constructing chiral building blocks for further chemical transformations (O. Chaloin et al., 2008).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of this compound are used to synthesize polymers with specific chiroptical properties. These polymers have applications in various areas, including drug delivery systems, biodegradable materials, and optoelectronic devices. The ability to control the molecular architecture and functional properties of these polymers underscores the compound's significance in advanced materials research (Jinqing Qu et al., 2009).

Propriétés

IUPAC Name |

chloromethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIVWDWVAWCELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)

![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)

![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B2774966.png)

![(3R)-1-[4-Methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol](/img/no-structure.png)

![2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2774968.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)